2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate
Description
2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate (CAS: 62723-61-9), also known as carboxybetaine methacrylate (GLBT), is a zwitterionic monomer containing both a cationic quaternary ammonium group and an anionic carboxylate group. Its structure features a methacrylate backbone, enabling polymerization, and a two-carbon spacer between the ammonium and carboxylate groups (Fig. 1). This compound is widely used in biomedical and materials science due to its biocompatibility, thermoresponsiveness, and antifouling properties .
Properties
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13/h1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMZRFVLRULBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79702-43-5 | |
| Details | Compound: Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |
| Record name | Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79702-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701027270 | |
| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62723-61-9 | |
| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate typically involves the reaction of methacrylic anhydride with dimethylaminoethyl methacrylate, followed by the addition of acetic acid to form the corresponding quaternary ammonium salt . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include water or organic solvents like methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality.
Purification steps: Such as crystallization or recrystallization to achieve high purity levels.
Quality control: Analytical techniques like HPLC (High-Performance Liquid Chromatography) to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cationic polymers, which are useful in various applications.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution reactions: Reagents like sodium hydroxide or other nucleophiles can be used under mild to moderate conditions.
Major Products Formed:
Cationic polymers: These polymers are formed through polymerization and have applications in water treatment, coatings, and adhesives.
Substituted derivatives: These are formed through substitution reactions and can be tailored for specific applications.
Scientific Research Applications
2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in creating antimicrobial surfaces and coatings.
Industry: Utilized in the production of ion-exchange resins, flocculants, and as a stabilizer in emulsions
Mechanism of Action
The mechanism of action of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is primarily based on its ability to form cationic polymers. These polymers interact with negatively charged surfaces or molecules, leading to various effects:
Molecular Targets: Negatively charged cell membranes, proteins, and other biomolecules.
Pathways Involved: Electrostatic interactions and hydrogen bonding play a significant role in its mechanism of action.
Comparison with Similar Compounds
Structural Variations
Zwitterionic methacrylate derivatives differ in their anionic groups and spacer lengths. Key analogs include:
Sulfobetaine Methacrylates
- Example: 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate (CAS: 3637-26-1) Anionic Group: Sulfonate (-SO₃⁻) Spacer: Three-carbon chain between ammonium and sulfonate. Properties: Higher hydrophilicity, pronounced upper critical solution temperature (UCST) behavior (~40–80°C) due to strong ion-dipole interactions . Applications: UCST-based smart materials, drug delivery systems .
Carboxybetaine Propionates
- Example : 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate (CAS: 24249-95-4)
Hydrophobic Betaine Derivatives
- Example : 2-((3-dodecanamidopropyl)dimethylammonio)acetate (CAS: N/A)
Physicochemical Properties
Key Findings:
- Thermoresponsiveness : Carboxybetaines (GLBT) exhibit lower critical solution temperature (LCST) behavior, while sulfobetaines show UCST due to stronger electrostatic interactions .
- Hydrophilicity : Sulfobetaines are more hydrophilic than carboxybetaines, enhancing their antifouling properties in aqueous environments .
- Synthesis: GLBT is synthesized via quaternization of dimethylaminoethyl methacrylate (DMAEMA) with sodium chloroacetate, whereas sulfobetaines require reaction with sultones (e.g., 1,4-butanesultone) .
Biological Activity
2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate (often referred to as METAC) is a zwitterionic compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C8H14N2O4
Molecular Weight: 186.21 g/mol
Structure:
The compound features a methacryloyloxy group, which contributes to its reactivity and potential for polymerization, along with a dimethylammonio group that imparts cationic properties.
Biological Activity Overview
METAC exhibits significant biological activities, particularly as an antimicrobial agent. Its effectiveness against various microorganisms has been documented in multiple studies.
Antimicrobial Activity
-
Bactericidal Effects:
- METAC has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several strains:
- Staphylococcus aureus (MSSA): 123 μg/mL
- Escherichia coli: 370 μg/mL
- Pseudomonas aeruginosa: 123 μg/mL
- The compound was effective in preventing biofilm formation, which is crucial in clinical settings where biofilms contribute to persistent infections .
- METAC has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several strains:
- Fungicidal Properties:
The antimicrobial activity of METAC can be attributed to its cationic nature, which allows it to interact with negatively charged components of microbial cell membranes. This interaction disrupts membrane integrity, leading to cell lysis and death.
Biochemical Pathways
- Membrane Disruption: The positive charge of METAC facilitates its binding to the negatively charged bacterial membranes, resulting in increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation: By disrupting cell-to-cell communication and adhesion properties, METAC prevents the establishment of biofilms on surfaces .
Research Findings and Case Studies
Several studies have explored the efficacy and safety profile of METAC:
Safety and Toxicity
While METAC exhibits promising antibacterial properties, its cytotoxicity must be evaluated for safe use in medical applications. Studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
